molecular formula C19H18N4O3S B2505415 N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide CAS No. 2034619-51-5

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2505415
CAS No.: 2034619-51-5
M. Wt: 382.44
InChI Key: OLZDVHYGDXUYNB-UHFFFAOYSA-N
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Description

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thiolane moiety, and a pyridine carboxamide. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

Target of Action

It’s known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have shown a broad spectrum of biological activities . They have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

It’s known that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This suggests that the compound might interact with its targets in a similar way as amides do, but with improved stability.

Biochemical Pathways

1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of agricultural biological activities . This suggests that the compound might affect various biochemical pathways related to these activities.

Pharmacokinetics

It’s known that the 1,2,4-oxadiazole heterocycle shows better hydrolytic and metabolic stability . This suggests that the compound might have good bioavailability due to its stability.

Result of Action

It’s known that 1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities . This suggests that the compound might have various molecular and cellular effects depending on the specific biological activity it exhibits.

Action Environment

It’s known that the 1,2,4-oxadiazole heterocycle shows better hydrolytic and metabolic stability . This suggests that the compound might maintain its action and efficacy in various environmental conditions due to its stability.

Biochemical Analysis

Biochemical Properties

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with enzymes such as 3-hydroxykynurenine transaminase (HKT) is particularly noteworthy, as it acts as a competitive inhibitor . This interaction is facilitated by the compound’s ability to form hydrogen bonds with the enzyme’s active site, thereby blocking the substrate’s access.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes the inhibition of certain kinases, which play a role in cell proliferation and apoptosis . Additionally, it has been shown to modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in inflammation and immune response . The compound also affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of enzymes, forming hydrogen bonds and other non-covalent interactions that inhibit enzyme activity . This inhibition can lead to the disruption of metabolic pathways and cellular processes. Additionally, the compound has been shown to interact with DNA and RNA, potentially affecting gene expression and protein synthesis . These interactions highlight the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under various conditions, but it can degrade over extended periods . Long-term studies have shown that the compound’s effects on cellular function can persist, with some cells exhibiting sustained changes in gene expression and metabolic activity . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as antibacterial activity and modulation of immune response . At higher doses, toxic or adverse effects have been observed, including liver toxicity and disruption of normal cellular functions . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound interacts with enzymes such as 3-hydroxykynurenine transaminase, affecting the kynurenine pathway . This interaction can lead to changes in the levels of metabolites such as xanthurenic acid, which plays a role in oxidative stress and immune response . The compound’s impact on metabolic flux and metabolite levels highlights its potential as a modulator of metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. The compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to various proteins, affecting its localization and accumulation . These interactions play a crucial role in determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been observed to localize to specific compartments within the cell, such as the nucleus and mitochondria . This localization can affect the compound’s activity and function, as it may interact with different biomolecules in these compartments. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a nitrile oxide. The thiolane moiety can be introduced via a nucleophilic substitution reaction, and the final coupling with the pyridine carboxamide is achieved through amide bond formation under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane moiety can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c24-19(14-6-7-16(20-10-14)25-15-8-9-27-12-15)21-11-17-22-18(23-26-17)13-4-2-1-3-5-13/h1-7,10,15H,8-9,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZDVHYGDXUYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=C(C=C2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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